Cas no 168010-13-7 (FOENICULOSIDE IV)

FOENICULOSIDE IV structure
FOENICULOSIDE IV structure
Productnaam:FOENICULOSIDE IV
CAS-nummer:168010-13-7
MF:C60H62O24
MW:1167.11990022659
CID:184119
PubChem ID:85125539

FOENICULOSIDE IV Chemische en fysische eigenschappen

Naam en identificatie

    • b-D-Glucopyranoside,(2S,2'R,3S,3'R)-3'-[3-(b-D-glucopyranosyloxy)-5-hydroxyphenyl]-2,2',3,3'-tetrahydro-2,2'-bis(4-hydroxyphenyl)-4-[(1Z)-2-(4-hydroxyphenyl)ethenyl][3,4'-bibenzofuran]-6,6'-diylbis- (9CI)
    • b-D-Glucopyranoside,(2S,2'R,3S,3'R)-3'-[3-(b-D-glucopyranosyloxy)-5-hydroxyphenyl]-2,2',3,3'-tetrahydro-2,2'-bis(4-hydroxyphe
    • b-D-Glucopyranoside,(2S,2'R,3S,3'R)-3'-[3-(b-D-glucopyranosyloxy)-5-hydroxyphenyl]-2,2',3,3'-tetrahydro-2,2'-bis(4-hydroxyphenyl)-4-[(1Z)-2-(4-hydroxyphenyl)ethenyl][3,4'-bibenzofuran]-6,6'-diylbis- (
    • b-D-Glucopyranoside, 3'-[3-(b-D-glucopyranosyloxy)-5-hydroxyphenyl]-2,2',3,3'-tetrahydro-2,2'-bis(4-hydroxyphenyl)-4-[2-(4-hydroxyphenyl)ethenyl][3,4'-bibenzofuran]-6,6'-diylbis-, [2S-[2a,3b(2'S*,3'S*),4(Z)]]-
    • Foeniculoside IV
    • CID 101924278
    • β-D-Glucopyranoside, (2S,2'R,3S,3'R)-3'-[3-(β-D-glucopyranosyloxy)-5-hydroxyphenyl]-2,2',3,3'-tetrahydro-2,2'-bis(4-hydroxyphenyl)-4-[(1Z)-2-(4-hydroxyphenyl)ethenyl][3,4'-bibenzofuran]-6,6'-diyl bis- (9CI)
    • beta-D-Glucopyranoside, (2S,2'R,3S,3'R)-3'-[3-(beta-D-glucopyranosyloxy)-5-hydroxyphenyl]-2,2',3,3'-tetrahydro-2,2'-bis(4-hydroxyphenyl)-4-[(1Z)-2-(4-hydroxyphenyl)ethenyl][3,4'-bibenzofuran]-6,6'-diyl bis-
    • 168010-13-7
    • DTXSID001098379
    • FOENICULOSIDE IV
    • Inchi: 1S/C60H62O24/c61-22-40-47(68)50(71)53(74)58(82-40)77-34-17-29(15-33(67)18-34)44-45-37(19-36(79-60-55(76)52(73)49(70)42(24-63)84-60)21-39(45)81-56(44)26-5-11-31(65)12-6-26)46-43-28(4-1-25-2-9-30(64)10-3-25)16-35(78-59-54(75)51(72)48(69)41(23-62)83-59)20-38(43)80-57(46)27-7-13-32(66)14-8-27/h1-21,40-42,44,46-76H,22-24H2/b4-1+/t40-,41-,42-,44-,46+,47-,48-,49-,50+,51+,52+,53-,54-,55-,56+,57-,58-,59-,60-/m1/s1
    • InChI-sleutel: OERCOQRGXRNZRU-NYTGZKTKSA-N
    • LACHT: O1C2=CC(=CC(=C2[C@@H](C2C=C(C=C(C=2)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](CO)O2)O)O)O)O)[C@@H]1C1C=CC(=CC=1)O)[C@H]1C2C(/C=C/C3C=CC(=CC=3)O)=CC(=CC=2O[C@@H]1C1C=CC(=CC=1)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O

Berekende eigenschappen

  • Exacte massa: 1166.363
  • Monoisotopische massa: 1166.363
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 16
  • Aantal waterstofbondacceptatoren: 24
  • Zware atoomtelling: 84
  • Aantal draaibare bindingen: 15
  • Complexiteit: 2090
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 19
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.3
  • Topologisch pooloppervlak: 398

Experimentele eigenschappen

  • Dichtheid: 1.610±0.06 g/cm3(Predicted)
  • pka: 9.23±0.10(Predicted)

Artikelen aanbevelen

Aanbevolen leveranciers
Heyuan Broad Spectrum Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Hebei Ganmiao New material Technology Co., LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Jincang Pharmaceutical (Shanghai) Co., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Jincang Pharmaceutical (Shanghai) Co., LTD.
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司